molecular formula C13H10Cl2O2S B12544194 1,2-Dichloro-4-(4-methylbenzene-1-sulfonyl)benzene CAS No. 143538-80-1

1,2-Dichloro-4-(4-methylbenzene-1-sulfonyl)benzene

Cat. No.: B12544194
CAS No.: 143538-80-1
M. Wt: 301.2 g/mol
InChI Key: CRQMLYUBJVJHHQ-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-(4-methylbenzene-1-sulfonyl)benzene is an organic compound with a complex structure that includes two chlorine atoms and a sulfonyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-4-(4-methylbenzene-1-sulfonyl)benzene typically involves multiple steps. One common method includes the Friedel-Crafts acylation reaction, followed by sulfonation. The reaction conditions often require the use of strong acids and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-4-(4-methylbenzene-1-sulfonyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions may produce various substituted benzene derivatives .

Scientific Research Applications

1,2-Dichloro-4-(4-methylbenzene-1-sulfonyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-(4-methylbenzene-1-sulfonyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The sulfonyl group can activate or deactivate the benzene ring, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dichloro-4-(4-methylbenzene-1-sulfonyl)benzene is unique due to the presence of both chlorine atoms and a sulfonyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

143538-80-1

Molecular Formula

C13H10Cl2O2S

Molecular Weight

301.2 g/mol

IUPAC Name

1,2-dichloro-4-(4-methylphenyl)sulfonylbenzene

InChI

InChI=1S/C13H10Cl2O2S/c1-9-2-4-10(5-3-9)18(16,17)11-6-7-12(14)13(15)8-11/h2-8H,1H3

InChI Key

CRQMLYUBJVJHHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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